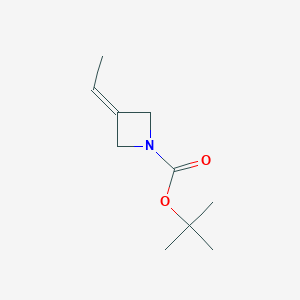
3-(Pentyloxy)azetidine
Descripción general
Descripción
Synthesis Analysis
Azetidine synthesis by La (OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported . This reaction proceeded in high yields even in the presence of acid-sensitive and Lewis basic functional groups . Several important advances have been reported in the synthesis of azetidines, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents and strain-release homologation .Molecular Structure Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties translate into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
3-(Pentyloxy)azetidine, as a member of the azetidine family, plays a significant role in medicinal chemistry due to its unique four-membered ring structure that imparts considerable ring strain. This strain facilitates bond functionalization, making azetidines valuable for creating bioactive molecules . They are used as motifs in drugs like azelnidipine, cobimetinib, and ximelagatran, which are calcium channel blockers, kinase inhibitors, and anticoagulants, respectively .
Polymer Synthesis
The strained ring of azetidines, including 3-(Pentyloxy)azetidine, allows for their application in polymer synthesis. They can undergo ring-opening polymerization to create polymers with potential for antibacterial coatings, CO2 adsorption, and non-viral gene transfection .
Chiral Templates in Synthesis
Azetidines serve as chiral templates in organic synthesis, providing a framework for constructing enantiomerically pure compounds. The inherent chirality of azetidines can be leveraged to synthesize complex molecules with specific stereochemistry, which is crucial in the pharmaceutical industry .
Reactivity in Organic Synthesis
In organic synthesis, the reactivity of azetidines is harnessed through methods such as [2+2] cycloaddition reactions, C(sp3)–H functionalization, and nucleophilic opening reactions. These reactions are essential for the synthesis of various functionalized organic compounds .
Catalytic Processes
3-(Pentyloxy)azetidine’s reactivity also extends to catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, pivotal in organic synthesis .
Aza Paternò–Büchi Reactions
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method to synthesize functionalized azetidines. This reaction showcases the versatility of azetidines in synthesizing complex heterocyclic compounds .
Direcciones Futuras
Recent advances in the synthesis, reactivity, and application of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research will likely focus on the largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing natural products .
Mecanismo De Acción
Target of Action
Azetidines are four-membered heterocycles that include a basic secondary amine . They are often used in medicinal chemistry due to their high ring-strain energy, strong molecular rigidity, and satisfactory stability .
Mode of Action
Azetidines in general can incorporate into rna and dna, disrupting rna metabolism and inhibiting protein and dna synthesis .
Biochemical Pathways
Azetidines can affect various biochemical pathways due to their ability to incorporate into rna and dna .
Result of Action
Azetidines can induce cytotoxicity .
Action Environment
The stability and reactivity of azetidines can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .
Propiedades
IUPAC Name |
3-pentoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-10-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQEQNBHSQJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314618 | |
| Record name | 3-(Pentyloxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220021-55-5 | |
| Record name | 3-(Pentyloxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pentyloxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)



![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)


![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)


![tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate](/img/structure/B1439813.png)
